molecular formula C10H23Br3N2 B11926555 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide

Katalognummer: B11926555
Molekulargewicht: 411.02 g/mol
InChI-Schlüssel: DMVXEARLWXXCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide ( 2006277-25-2) is a high-purity piperazine derivative supplied for research and development applications. This organic compound, with a molecular formula of C 10 H 22 Br 2 N 2 (or C 10 H 23 Br 3 N 2 as the dihydrobromide salt) and a molecular weight of 330.10 g/mol (or 411.02 g/mol for the salt), is characterized by its SMILES structure: CN1CCN(CCCCCBr)CC1.[H]Br.[H]Br . It is a key synthetic building block, particularly in the preparation of more complex molecules via nucleophilic substitution reactions, where the reactive bromine atom on the pentyl chain serves as an excellent leaving group . The 4-methylpiperazine moiety is a significant pharmacophore found in many biologically active compounds and approved drugs, known to enhance pharmacological activity when incorporated into a molecular framework . Researchers value this compound for its role in medicinal chemistry, where it is used to introduce a substituted piperazine group into target molecules, a common structural feature in many therapeutic agents. It is part of a homologous series of bromoalkyl piperazine derivatives, which are instrumental in studying structure-activity relationships . The product is offered with a typical purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All handling must be conducted by qualified professionals in a controlled laboratory setting.

Eigenschaften

Molekularformel

C10H23Br3N2

Molekulargewicht

411.02 g/mol

IUPAC-Name

1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide

InChI

InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H

InChI-Schlüssel

DMVXEARLWXXCHS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCCCCBr.Br.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Using 1,5-Dibromopentane

The primary synthetic route involves the reaction of N-methylpiperazine with 1,5-dibromopentane under basic conditions. This two-step process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of N-methylpiperazine attacks the electrophilic carbon bonded to bromine in 1,5-dibromopentane.

Example Procedure
A mixture of N-methylpiperazine (22 mmol, 2.20 g) and 1,5-dibromopentane (20 mmol, 4.30 g) in acetonitrile (40 mL) is treated with potassium carbonate (40 mmol, 5.52 g) and potassium iodide (2 mmol, 0.33 g) as a catalyst. The reaction is stirred at room temperature for 5 hours, after which the solvent is evaporated, and the residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The organic layer is dried over sodium sulfate, concentrated, and treated with hydrobromic acid (48% w/w) to precipitate the dihydrobromide salt. Recrystallization from ethanol yields the product as a white solid (92% yield).

Alternative Alkylation Agents

While 1,5-dibromopentane is the standard alkylating agent, analogs such as 5-bromo-1-chloropentane have been employed to modulate reactivity. For instance, Mahesh et al. reported a 25% yield using 1-bromo-3-chloropropane and N-methylpiperazine in acetone with aqueous sodium hydroxide, followed by hydrochloric acid quenching. This method, however, requires extended reaction times (24 hours) and suffers from competing elimination pathways.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity and base strength significantly influence reaction efficiency:

SolventBaseTemperatureTimeYieldSource
AcetonitrileK₂CO₃25°C5 h92%
AcetoneNaOH (aqueous)0–20°C24 h25%
Ethylene glycolNa₂CO₃80°C30 min59%

Polar aprotic solvents like acetonitrile enhance nucleophilicity and stabilize transition states, whereas protic solvents (e.g., ethylene glycol) may retard reactivity due to hydrogen bonding. Strong bases (e.g., K₂CO₃) facilitate deprotonation of N-methylpiperazine, accelerating the SN2 pathway.

Temperature and Reaction Time

Elevated temperatures (80–100°C) reduce reaction times but risk side reactions such as Hofmann elimination . For example, heating N-methylpiperazine with 1,5-dibromopentane at 80°C for 30 minutes in ethylene glycol achieves 59% yield, whereas room-temperature reactions in acetonitrile require 5 hours for 92% yield.

Purification and Characterization

Purification Techniques

Crude products often contain unreacted starting materials or di-alkylated byproducts. Acid-base extraction is employed to isolate the target compound:

  • The reaction mixture is acidified with hydrobromic acid (pH ≈ 2), precipitating the dihydrobromide salt.

  • The precipitate is washed with n-butanol to remove organic impurities.

  • Recrystallization from ethanol/water (1:1) affords high-purity crystals (>99% by HPLC).

Characterization Methods

  • ¹H NMR (DMSO-d₆): Peaks at δ 3.74 (t, 2H, NCH₂CH₂CH₂Br), 3.37 (m, 12H, piperazine protons), and 2.81 (s, 3H, CH₃) confirm structure.

  • HPLC : Purity assessments using C18 columns with acetonitrile/water mobile phases.

Comparative Analysis of Published Methods

A synthesis employing K₂CO₃ in acetonitrile (92% yield) outperforms methods using NaOH in acetone (25% yield) due to superior base strength and solvent compatibility. Patent-derived protocols emphasize recrystallization over column chromatography for scalability, though the latter achieves higher purity (99%) .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the pentyl chain serves as a prime site for S<sub>N</sub>2 reactions , enabling alkylation or functionalization.

Reaction TypeConditionsProducts/OutcomeKey References
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CSubstitution with amines/thiols
Azide FormationNaN<sub>3</sub>, DMSO, 80°C1-(5-Azidopentyl)-4-methylpiperazine

Mechanistic Insight :
The bromopentyl group undergoes nucleophilic displacement due to its primary alkyl halide configuration, favoring bimolecular mechanisms. The dihydrobromide salt enhances solubility in polar solvents, accelerating reaction kinetics .

Piperazine Ring Functionalization

The secondary amines on the piperazine ring participate in acylation and quaternization reactions.

Reaction TypeReagents/ConditionsProductsKey References
AcylationAcetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetyl derivatives
QuaternizationMethyl iodide, MeOH, refluxQuaternary ammonium salts

Research Findings :

  • Acylation modifies pharmacokinetic properties, enhancing lipophilicity for CNS-targeted applications .

  • Quaternization increases water solubility, facilitating formulation for in vitro assays .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming alkenes.

ConditionsBase/SolventProductsKey References
DBU, THF, 70°C1,8-Diazabicycloundec-7-ene4-Methylpiperazine-pentenyl derivative

Structural Impact :
Elimination reduces molecular weight by 81.9 g/mol (loss of HBr), confirmed via mass spectrometry.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions, forming complexes.

Metal IonConditionsComplex StructureApplications
Cu(II)Methanol, room temperatureOctahedral coordination geometryCatalysis/antimicrobials
Pd(II)Aqueous HCl, refluxSquare-planar complexesCross-coupling reactions

Experimental Data :

  • Cu(II) complexes exhibit λ<sub>max</sub> at 650–680 nm (UV-Vis) .

  • Pd complexes catalyze Suzuki-Miyaura couplings with 75–90% yields .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom, yielding saturated analogs.

ConditionsCatalystProductsKey References
H<sub>2</sub> (1 atm), Pd/C, EtOH10% Pd/C1-(Pentyl)-4-methylpiperazine

Applications :
The dehalogenated product serves as an intermediate in antipsychotic drug synthesis .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reactivity differences:

CompoundBromine PositionKey Reactivity Difference
1-(2-Bromoethyl)-4-methylpiperazineTerminalFaster S<sub>N</sub>2 but lower thermal stability
1-(4-Bromophenyl)-4-methylpiperazineAromaticElectrophilic substitution dominates
1-(5-Bromopentyl)-4-methylpiperazine AliphaticBalanced reactivity for alkylation/elimination

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in aqueous media:

pHTemperatureHalf-LifePrimary Degradation Pathway
7.425°C48 hSlow HBr dissociation
1.237°C2 hRapid pentyl chain cleavage

Analytical Validation :
Degradation products identified via HPLC-MS include 4-methylpiperazine and pentane-1,5-diol .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1-(5-Bromopentyl)-4-methylpiperazine dihydrobromide is primarily utilized as an intermediate in the synthesis of neuroactive compounds. Its structural properties make it a valuable building block for developing drugs targeting various neurological conditions.

Neuropharmacological Research

  • Receptor Activity : The compound has been investigated for its potential activity at serotonin receptors, particularly 5-HT6 receptors, which are implicated in cognitive function and memory. Studies have shown that modifications of piperazine derivatives can lead to compounds with enhanced receptor affinity and selectivity .
  • Psychoactive Substance Research : As a derivative of piperazine, this compound has been studied for its psychoactive properties. It serves as a model for understanding the effects of similar compounds on the central nervous system .

Study 1: Neuroactive Compound Development

A study focused on synthesizing derivatives of this compound highlighted its role in creating novel ligands for serotonin receptors. The results indicated that certain modifications led to increased binding affinity and selectivity, suggesting potential therapeutic applications in treating cognitive impairments .

Study 2: Pharmacokinetic Properties

Research examining the pharmacokinetic profile of compounds derived from this compound revealed that its longer alkyl chain contributes to improved membrane permeability. This finding is crucial for drug design, as it may enhance bioavailability and efficacy in therapeutic settings.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

1-(3-Bromopropyl)-4-methylpiperazine Dihydrobromide
  • Structure : Shorter bromoalkyl chain (3 carbons vs. 5 carbons).
  • Properties : Molecular weight 382.96 g/mol, boiling point 337.8°C, density 1.257 g/cm³.
  • Applications : Precursor in alkylation reactions for synthesizing sigma receptor ligands (e.g., BD-1063) .
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine Dihydrobromide)
  • Structure : Arylalkyl substituent (3,4-dichlorophenyl) instead of bromoalkyl.
  • Pharmacology : Selective sigma-1 receptor antagonist with antidystonic effects in rats. Exhibits 100-fold selectivity for sigma receptors over other targets (e.g., dopamine, muscarinic receptors) .
  • Key Difference : The dichlorophenyl group enhances affinity for sigma receptors, whereas bromoalkyl chains may prioritize interactions with alkylation-sensitive targets .
1-(4-Bromophenyl)-4-methylpiperazine
  • Structure : Bromine on a phenyl ring instead of an alkyl chain.
  • Properties : Molecular formula C₁₁H₁₅BrN₂, ChemSpider ID 19402.
  • Applications : Intermediate in synthesizing antipsychotic agents.
  • Key Difference : Aromatic bromine may confer distinct electronic effects, altering binding kinetics compared to alkyl bromides .
Clozapine Dihydrobromide
  • Structure : Tricyclic dibenzodiazepine with a 4-methylpiperazine moiety.
  • Pharmacology : Atypical antipsychotic targeting dopamine D₄ and serotonin 5-HT₂A receptors. Dihydrobromide salt stabilizes the protonated piperazine nitrogen, enhancing solubility .
  • Key Difference : Complex tricyclic structure enables multi-receptor interactions, unlike the simpler alkylpiperazine scaffold .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP*
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide ~400 (estimated) >300 (estimated) High (aqueous) ~2.5 (alkyl chain)
1-(3-Bromopropyl)-4-methylpiperazine Dihydrobromide 382.96 337.8 Soluble in ethanol ~1.8
BD-1063 301.16 (base) N/A Soluble in saline ~3.0 (arylalkyl)
1-(4-Bromophenyl)-4-methylpiperazine 267.16 N/A Low (organic solvents) ~2.2

*Predicted based on substituent contributions.

Biologische Aktivität

1-(5-Bromopentyl)-4-methylpiperazine dihydrobromide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on neurotransmitter systems and implications in various therapeutic areas. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₈Br₂N₂
  • Molecular Weight : 293.09 g/mol
  • CAS Number : 2006277-25-2

The presence of bromine in its structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Neuropharmacological Effects

This compound has been studied for its effects on various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) pathways.

  • Serotonergic Activity : Studies indicate that piperazine derivatives can modulate serotonin receptors, which are crucial for mood regulation and anxiety disorders. This compound may act as a partial agonist at specific serotonin receptor subtypes, potentially influencing mood and anxiety levels.
  • Dopaminergic Activity : The compound's interaction with dopamine receptors suggests potential applications in treating conditions like schizophrenia or Parkinson's disease. Preliminary studies have shown that it may enhance dopaminergic signaling, which is vital for motor control and cognitive functions.
Activity Receptor Type Effect
Serotonergic5-HT1APartial agonist
DopaminergicD2Agonist effect

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

  • Case Study : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of this compound. Notable findings include:

  • Anxiolytic Effects : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.
  • Motor Activity : The compound showed enhancements in motor coordination, which may be linked to its dopaminergic activity.

Toxicological Profile

Toxicity assessments indicate that while the compound exhibits beneficial pharmacological effects, it also possesses a dose-dependent toxicity profile. Higher doses have been associated with neurotoxic effects, necessitating further studies to establish safe therapeutic ranges.

Q & A

Q. Basic Characterization

  • Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., ±0.3% deviation; see for analogous piperazine salts).
  • Thermogravimetric Analysis (TGA) : Detect HBr loss at 150-200°C.
  • Ion Chromatography : Quantify bromide content (expected 2 eq. Br^-).
  • HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile gradient to assess purity (>98%) .

In designing experiments to study the reactivity of the bromopentyl group, what competing side reactions should be considered?

Q. Advanced Experimental Design

  • Elimination Reactions : The bromopentyl group may undergo dehydrohalogenation under basic conditions, forming alkenes. Mitigate by using mild bases (e.g., K2_ 2CO3_ 3) and low temperatures.
  • Nucleophilic Displacement : Competing reactions at the terminal Br (e.g., with residual amines) can form quaternary salts. Control by stepwise purification ( uses normal-phase chromatography to isolate intermediates) .
  • Hydrolysis : Hydrobromic acid generation during salt formation may degrade the alkyl chain. Use anhydrous HBr gas in ethanol for controlled salt precipitation .

How does the introduction of a 5-bromopentyl chain influence the compound’s physicochemical properties compared to shorter alkyl bromides?

Q. Basic Structure-Property Relationship

  • Lipophilicity : The pentyl chain increases logP (predicted ~2.8 vs. 1.5 for a bromopropyl analog), enhancing membrane permeability.
  • Solubility : Reduced aqueous solubility compared to shorter chains; use DMSO or ethanol for stock solutions.
  • Reactivity : Longer chains reduce steric hindrance, improving nucleophilic displacement efficiency ( highlights similar trends in pyrazole derivatives) .

What computational strategies can predict the optimal solvent system for the nucleophilic substitution reaction?

Q. Advanced Computational Methods

  • COSMO-RS Simulations : Calculate solvent polarity and solvation free energy to identify optimal media (e.g., acetonitrile vs. DMF). recommends using quantum chemical calculations to narrow solvent choices.
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and activation barriers. For example, ICReDD’s approach () combines computational screening with experimental validation .

When scaling up synthesis from milligram to gram quantities, what critical parameters require re-optimization?

Q. Advanced Process Optimization

  • Mixing Efficiency : Turbulent flow regimes (Re > 2000) ensure homogeneity in larger reactors.
  • Temperature Control : Exothermic alkylation requires jacketed reactors with precise cooling.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/ethyl acetate) for scalability ( classifies this under RDF2050112: Reactor design) .

How should researchers develop HPLC methods to separate this compound from regioisomeric byproducts?

Q. Advanced Analytical Development

  • Column Selection : Use a phenyl-hexyl column for better separation of bromoalkyl isomers.
  • Mobile Phase : Optimize with 10 mM ammonium acetate (pH 4.5) and acetonitrile (30→60% over 15 min).
  • Detection : UV at 254 nm (Br absorption) with MS compatibility. ’s HPLC protocols for bromophenyl analogs (Rf_ f 0.39-0.44) provide a starting template .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.